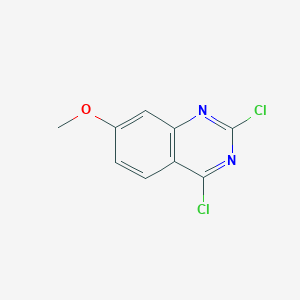

2,4-Dichloro-7-methoxyquinazoline

Description

Broad Therapeutic Significance of Quinazoline-Derived Compounds

Quinazoline (B50416) derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as treatments for a wide array of diseases. nih.gov The scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its biological activity, making it a versatile template for drug design.

One of the most significant applications of quinazoline derivatives is in oncology. Several U.S. FDA-approved drugs feature this core structure and function as potent kinase inhibitors. These drugs target signaling pathways that are often dysregulated in cancer cells, such as the epidermal growth factor receptor (EGFR) pathway. By inhibiting these kinases, quinazoline-based drugs can effectively halt tumor growth and proliferation.

Beyond cancer, the therapeutic reach of quinazolines is extensive. Derivatives have been investigated and developed for their potential as:

Antihypertensive agents: By acting on various physiological targets to reduce blood pressure.

Anti-inflammatory drugs: Modulating inflammatory pathways to treat conditions like rheumatoid arthritis.

Antimicrobial agents: Exhibiting activity against a range of bacterial and fungal pathogens.

Antiviral compounds: Including agents with potential activity against viruses like HIV.

Central nervous system agents: Showing promise as anticonvulsants and antipsychotics.

This wide spectrum of activity underscores the chemical and biological importance of the quinazoline scaffold in the ongoing search for new and effective medicines.

Table 1: Examples of Approved Drugs Featuring the Quinazoline Scaffold

| Drug Name | Therapeutic Area | Primary Mechanism of Action |

|---|---|---|

| Gefitinib (B1684475) | Oncology (NSCLC) | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib | Oncology (NSCLC, Pancreatic Cancer) | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | Oncology (Breast Cancer) | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |

| Prazosin | Cardiology | Alpha-1 Blocker (Antihypertensive) |

| Afatinib | Oncology (NSCLC) | Irreversible ErbB Family Blocker |

The Role of Dichloroquinazoline Intermediates in Pharmaceutical Synthesis

The synthesis of complex, multi-substituted quinazoline derivatives often relies on versatile and highly reactive starting materials. Among these, 2,4-dichloroquinazoline intermediates are of paramount importance. The two chlorine atoms on the pyrimidine ring are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. This difference in reactivity is a key feature exploited by synthetic chemists. It allows for the selective introduction of a nucleophile, typically an amine, at the C4 position while leaving the C2 chlorine intact for subsequent modification. This stepwise approach is fundamental to building the complex substitution patterns required for high-potency and selective drug candidates.

2,4-Dichloro-7-methoxyquinazoline is a specific example of such a crucial intermediate. The presence of the methoxy group at the C7 position is not merely a structural feature; it plays a critical role in modulating the electronic properties of the quinazoline ring system. This, in turn, influences the molecule's interaction with its biological target. For instance, the methoxy group can form key hydrogen bonds or occupy specific hydrophobic pockets within an enzyme's active site, thereby enhancing binding affinity and selectivity.

The strategic placement of the methoxy group at the 7-position is a common feature in many potent kinase inhibitors. Synthetic routes to these inhibitors often begin with a pre-functionalized benzene ring that is then used to construct the quinazoline core, which is subsequently chlorinated to produce intermediates like this compound.

A notable application of this intermediate is in the synthesis of 4-anilinoquinazoline derivatives. For example, a patented process describes the reaction of a 7-methoxy-6-nitro-quinazolin-4-ol with a chlorinating agent, followed by reaction with 3-chloro-4-fluoroaniline. chemicalbook.com This results in the formation of a (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine, a precursor for potent kinase inhibitors. chemicalbook.com This highlights the utility of the 7-methoxy quinazoline scaffold in building molecules with specific substitution patterns required for therapeutic activity.

The general synthetic utility is further demonstrated in the synthesis of various biologically active compounds, where the dichloro-dimethoxy quinazoline analogue is reacted with different aniline derivatives to produce a range of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines with potential anti-inflammatory properties. derpharmachemica.com This principle of selective C4-substitution is directly applicable to this compound for the generation of diverse molecular libraries for drug screening.

Table 2: Reactivity of Positions on the Dichloroquinazoline Core

| Position | Atom | Reactivity toward Nucleophiles | Synthetic Utility |

|---|---|---|---|

| C4 | Chlorine | High | Primary site for initial nucleophilic substitution, often with anilines or other amines. |

| C2 | Chlorine | Lower | Allows for secondary modification after C4 substitution, enabling further diversification. |

| C7 | Methoxy | N/A | Modulates electronic properties and provides a key interaction point with biological targets. |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLGBZOLTZXCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614376 | |

| Record name | 2,4-Dichloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-31-5 | |

| Record name | 2,4-Dichloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-7-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 7 Methoxyquinazoline

Classical and Contemporary Synthetic Routes to 2,4-Dichloro-7-methoxyquinazoline

The construction of the this compound core typically follows a multi-step sequence starting from appropriately substituted aniline precursors. The process involves the formation of the heterocyclic quinazoline (B50416) ring system, followed by a halogenation step to introduce the reactive chloro groups.

Synthesis from Substituted Anthranilic Acids and Amides

The primary starting material for the synthesis of 7-methoxy-substituted quinazolines is 2-amino-4-methoxybenzoic acid. This precursor contains the necessary arrangement of functional groups—an amino group and a carboxylic acid ortho to each other—required for the formation of the pyrimidine ring fused to the benzene ring.

The synthesis begins with the reaction of the anthranilic acid derivative. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with a source of urea or a related synthon to build the quinazoline-2,4-dione core. For instance, reacting anthranilic acids with potassium cyanate in an aqueous solution is a well-established method for forming the corresponding 2,4-quinazolinedione precursor. nih.govgoogle.com This reaction proceeds via the formation of an intermediate urea derivative which then undergoes intramolecular cyclization.

Cyclization Reactions and Precursor Formation (e.g., Quinazoline-2,4-diones)

The cyclization of the substituted anthranilic acid derivative leads to the formation of the stable heterocyclic precursor, 7-methoxyquinazoline-2,4(1H,3H)-dione. This compound, a quinazoline-2,4-dione, is a key intermediate in the synthetic pathway.

Several methods exist for this cyclization:

Reaction with Cyanates: As mentioned, treating 2-amino-4-methoxybenzoic acid with potassium cyanate, often in a basic aqueous medium followed by acidification, yields 7-methoxyquinazoline-2,4(1H,3H)-dione. nih.gov

Reaction with Boc Anhydride: A convenient one-pot synthesis of quinazoline-2,4-diones from substituted anthranilamides has been developed using di-tert-butyl dicarbonate (Boc anhydride) as a carbonylating agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). semanticscholar.orggoogle.com

Reaction with Phosgene Equivalents: Reagents like triphosgene can be used to cyclize 2-aminobenzamides under alkaline conditions to form the quinazoline-2,4-dione ring system. derpharmachemica.com

The resulting 7-methoxyquinazoline-2,4(1H,3H)-dione is a stable, solid compound that serves as the immediate precursor for the subsequent halogenation step.

Halogenation Procedures (e.g., Phosphoryl Chloride Mediated Conversions)

To generate the target compound, the hydroxyl groups (in the enol tautomer) of 7-methoxyquinazoline-2,4(1H,3H)-dione are converted into chlorine atoms. This transformation is a crucial activation step, rendering the C-2 and C-4 positions highly susceptible to nucleophilic attack. The most common and effective method for this conversion is chlorination using phosphoryl chloride (POCl₃), often with a basic catalyst.

The reaction involves heating the quinazoline-2,4-dione in excess phosphoryl chloride. The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, or a solvent like N,N-dimethylformamide (DMF), is frequently employed to accelerate the reaction. chem-station.comresearchgate.net After the reaction is complete, the excess POCl₃ is removed, typically by distillation, and the reaction mixture is carefully quenched by pouring it onto ice water, which precipitates the solid this compound product. chem-station.comresearchgate.net An alternative chlorinating agent that can be used is thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. nbinno.com

Table 1: Halogenation Conditions for Quinazoline-2,4-diones

| Precursor | Chlorinating Agent | Catalyst/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 6,7-dimethoxy quinazolin-2,4-dione | Phosphoryl Chloride (POCl₃) | N,N-dimethylaniline | Reflux, 5 h | 2,4-dichloro-6,7-dimethoxy quinazoline | chem-station.comresearchgate.net |

| 2,4-dihydroxy-6,7-dimethoxy quinazoline | Phosphoryl Chloride (POCl₃) | N,N-dimethyl formamide (DMF) | Heating, Reflux | 2,4-dichloro-6,7-dimethoxy quinazoline | rsc.org |

| 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one | Thionyl Chloride (SOCl₂) | DMF (catalytic) | Reflux, 75 min | 4-chloro-7-(3-chloropropoxy)-8-methoxyquinazoline | nbinno.com |

Strategic Derivatization and Functionalization of the this compound Core

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which allows for strategic and selective modifications to build molecular complexity.

Nucleophilic Aromatic Substitution at C-2 and C-4 Positions

The chlorine atoms at the C-2 and C-4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. A key feature of this system is the regioselective substitution, which is highly dependent on reaction conditions.

It is well-documented that the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. This regioselectivity is attributed to electronic factors; theoretical studies using DFT calculations have shown that the carbon atom at the C-4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. This leads to a lower activation energy for substitution at this site.

Consequently, reacting this compound with one equivalent of a nucleophile (such as an amine or alcohol) under mild conditions (e.g., lower temperatures) results in the selective replacement of the C-4 chlorine. chem-station.com The synthesis of 2-chloro-4-aminoquinazoline derivatives is consistently achieved with high regioselectivity using various amines. Forcing conditions, such as higher temperatures, prolonged reaction times, or the use of microwave irradiation, are typically required to substitute the less reactive chlorine atom at the C-2 position.

This differential reactivity allows for the sequential introduction of two different nucleophiles, providing a powerful tool for creating diverse libraries of 2,4-disubstituted quinazoline derivatives.

Table 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Position Attacked | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aniline derivatives | C-4 | Reflux in isopropanol, 6 h | 2-chloro-4-(arylamino)-quinazoline | chem-station.comresearchgate.net |

| Hydrazine hydrate | C-4 | Ethanol, 0-5 °C, 2 h | 2-chloro-4-hydrazinylquinazoline | chem-station.com |

| Hydrazine hydrate | C-2 (on 2-chloro-4-substituted precursor) | Reflux in isopropanol, 1 h | 2,4-dihydrazinylquinazoline | chem-station.com |

| Primary/Secondary Amines | C-4 | Mild conditions (e.g., room temp to ~80 °C) | 2-chloro-4-aminoquinazoline | |

| Primary/Secondary Amines | C-2 (on 2-chloro-4-amino precursor) | Harsh conditions (e.g., >100 °C, microwave) | 2,4-diaminoquinazoline |

Chemical Modifications of the 7-Methoxy Moiety

While the primary reactivity of this compound is centered on the C-2 and C-4 positions, the 7-methoxy group also provides a handle for further functionalization, most commonly through O-demethylation to reveal a phenolic hydroxyl group. The resulting 7-hydroxyquinazoline can then be used for subsequent alkylation or other modifications.

The O-demethylation of aromatic methoxy groups can be a challenging transformation that often requires harsh conditions. researchgate.net Several reagents are commonly used for this purpose:

Boron Tribromide (BBr₃): This is a powerful and effective Lewis acid for cleaving aryl methyl ethers. The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane. researchgate.net

Strong Brønsted Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether bond at high temperatures. researchgate.net

Lewis Acids: Aluminum trichloride (AlCl₃) is another Lewis acid capable of mediating O-demethylation, though it is generally less reactive than BBr₃. researchgate.net

Nucleophilic Reagents: Strong nucleophiles, such as thiols (e.g., ethanethiol or dodecanethiol) under basic conditions, can also effect demethylation via an SN2 mechanism on the methyl group. researchgate.net

The choice of demethylation agent depends on the compatibility with other functional groups present in the molecule. Once the 7-hydroxy-2,4-dichloroquinazoline is formed, the phenolic hydroxyl group can be readily alkylated with various alkyl halides in the presence of a base like potassium carbonate to introduce new side chains, further expanding the structural diversity of the quinazoline library.

Diversification through Benzenoid Ring Substitutions

The diversification of the this compound scaffold can be achieved through electrophilic aromatic substitution (SEAr) on the benzenoid ring. The reactivity and regioselectivity of these substitutions are predominantly governed by the electronic properties of the substituents already present on the ring. In the case of this compound, the methoxy group at the C-7 position is a potent activating group and directs incoming electrophiles to the ortho and para positions.

The 7-methoxy group exerts a strong +M (mesomeric) effect, donating electron density to the aromatic ring and stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack. This effect is most pronounced at the positions ortho (C-6 and C-8) and para (C-5) to the methoxy group. However, the C-5 position is part of the pyrimidine ring, which is electron-deficient. Therefore, electrophilic attack is anticipated to occur preferentially at the C-6 and C-8 positions of the benzene ring.

Common electrophilic aromatic substitution reactions that could be employed for the diversification of this compound include:

Nitration: Introducing a nitro group onto the benzenoid ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction would likely yield a mixture of 6-nitro and 8-nitro derivatives. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. A similar reactivity pattern is observed in the nitration of 7-hydroxy-4-methyl coumarin, which yields a mixture of 6-nitro and 8-nitro products scispace.comresearchgate.net.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. Halogenated derivatives are valuable intermediates for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming new carbon-carbon bonds on aromatic rings wikipedia.orgmt.commasterorganicchemistry.comyoutube.com.

Alkylation: This reaction introduces an alkyl group onto the ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements masterorganicchemistry.com.

Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. The resulting ketone is less reactive than the starting material, preventing further acylation. The acyl group can be subsequently reduced to an alkyl group if desired mt.commasterorganicchemistry.com. Intramolecular Friedel-Crafts reactions are particularly useful for synthesizing polycyclic compounds masterorganicchemistry.com.

While these reactions are theoretically applicable for the functionalization of the benzenoid portion of this compound, the specific reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions on the electron-deficient, substituted pyrimidine ring.

Synthesis of Diaminoquinazoline Analogs

The synthesis of diaminoquinazoline analogs from this compound is a well-established process that relies on the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine atom at the C-2 position. This difference in reactivity allows for a sequential and regioselective substitution process.

The general strategy involves a two-step reaction sequence:

First Substitution at C-4: The initial step is the regioselective displacement of the C-4 chlorine by an amine nucleophile. This reaction typically proceeds under mild conditions, such as stirring at room temperature or gentle heating in a suitable solvent like ethanol, isopropanol, or THF. nih.gov A wide variety of primary and secondary amines can be used in this step to introduce diverse substituents at the 4-position, yielding 2-chloro-4-amino-7-methoxyquinazoline intermediates.

Second Substitution at C-2: The second nucleophilic substitution at the less reactive C-2 position requires more forcing conditions. To replace the remaining chlorine atom with a second amine, higher temperatures (often above 100°C), microwave irradiation, or the use of stronger bases and catalytic systems like the Buchwald-Hartwig amination are often necessary. nih.gov This second step can be performed with the same amine as in the first step to produce symmetrical 2,4-diaminoquinazolines, or with a different amine to create unsymmetrical analogs with distinct substituents at the C-2 and C-4 positions.

This stepwise approach provides a versatile and powerful method for generating a large library of 2,4-diamino-7-methoxyquinazoline derivatives for various applications, including drug discovery.

Below is an interactive data table summarizing the synthetic pathway for diaminoquinazoline analogs.

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | Regioselective SNAr at C-4 | Primary or secondary amine (R1R2NH), Solvent (e.g., Ethanol, THF), Room Temperature to mild heating | 2-Chloro-N-substituted-7-methoxyquinazolin-4-amine |

| 2 | SNAr at C-2 | Primary or secondary amine (R3R4NH), Higher temperatures (>100°C) or Microwave irradiation or Buchwald-Hartwig conditions | N2,N4-Disubstituted-7-methoxyquinazoline-2,4-diamine |

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and benzene rings. Key structural features have been identified that govern the affinity and efficacy of these compounds for their biological targets.

The pyrimidine portion of the quinazoline ring offers two primary sites for substitution, C-2 and C-4, which play a crucial role in the molecule's interaction with target proteins.

C-2 Position: The size and nature of the substituent at the C-2 position significantly impact potency. Research indicates that introducing bulk at this position is generally important for activity. For instance, in a series of compounds evaluated for multitargeted receptor tyrosine kinase (RTK) inhibition, 2-H substituted compounds were found to be 7- to 10-fold less potent than their 2-CH3 (methyl) or 2-Cl (chloro) substituted counterparts nih.gov. This suggests that a larger group at C-2 is beneficial for binding to certain kinase domains nih.gov. The electronic effect of the C-2 substituent also plays a role, influencing the polarity of the adjacent C-4, N-3 double bond rsc.org.

C-4 Position: The C-4 position is critical for the interaction of many quinazoline-based inhibitors with the hinge region of kinase domains. The 4-anilino group is a classic feature of many Epidermal Growth Factor Receptor (EGFR) inhibitors, where the nitrogen atom at position 1 (N-1) of the quinazoline ring acts as a hydrogen bond acceptor with key methionine residues in the ATP-binding site mdpi.com. The properties of the substituent at C-4, such as its lipophilicity and steric bulk, are crucial for activity rsc.org. For example, in one study on PDGFR phosphorylation inhibitors, substitutions on the 4-position of a benzene ring attached to the C-4 position were found to be optimal for activity nih.gov. However, the binding site for some kinases, like VEGFR-2, appears to be more accommodating to bulkier groups at the C-4 position compared to EGFR nih.gov.

| Position | Substituent Type | Effect on Activity | Target Example |

| C-2 | Increased Bulk (e.g., -CH3, -Cl vs. -H) | Increased Potency | Receptor Tyrosine Kinases (RTKs) |

| C-4 | Anilino, Cycloalkylamino | Crucial for target binding | EGFR, PDGFR |

| C-4 | Bulky Groups | Tolerated or beneficial depending on target | VEGFR-2 |

Stereochemistry can play a decisive role in the biological activity of quinazoline derivatives, particularly when chiral centers are introduced in the substituents. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site. In the optimization of quinazoline-based BET family inhibitors, it was demonstrated that the S-configuration was preferred for a phenylmorpholine substitution, leading to compounds with improved potency and pharmacokinetic profiles osti.gov. This highlights the importance of controlling stereochemistry during synthesis to obtain the more active enantiomer.

Substituents on the fused benzene ring, particularly at positions 6 and 7, are well-known modulators of the activity of quinazoline-based inhibitors. These positions are often solvent-exposed in the ATP binding cleft of kinases, providing an opportunity to introduce groups that can enhance potency and selectivity.

The presence of a methoxy group (-OCH3) at the C-7 position, as seen in 2,4-dichloro-7-methoxyquinazoline, is a common feature in potent EGFR inhibitors. This group, along with substituents at the C-6 position, can form additional interactions with the target protein or improve the physicochemical properties of the compound. Structure-activity relationship studies have consistently shown that bulky or electron-donating groups at the 6- and 7-positions of the quinazoline moiety can increase potency mdpi.com. For example, the introduction of groups at these positions has been a key strategy in developing inhibitors that target specific EGFR mutations mdpi.comnih.gov. In some cases, compounds with electron-withdrawing groups on the benzenoid ring have shown superior antibacterial and antifungal activity researchgate.net.

Electronic and Steric Effects of Halogen Substitution

Halogen atoms are frequently incorporated into drug candidates to modulate their properties. In the context of this compound, the two chlorine atoms at the C-2 and C-4 positions are key reactive sites for further chemical modification, but the electronic and steric effects of halogens on the quinazoline scaffold in general are critical to SAR.

Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect, which can lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO) nih.gov. This modification of the electronic structure can influence the compound's reactivity and its ability to participate in non-covalent interactions like halogen bonding. The ability of a halogen to act as a halogen bond donor increases in the order I > Br > Cl > F, which is concordant with the positive character of the σ-hole on the halogen atom nih.gov.

Steric and Hydrophobic Effects: The size of the halogen atom (I > Br > Cl > F) and its lipophilicity play a significant role in binding affinity. Substitution with halogen atoms can enhance binding to proteins like human serum albumin (HSA) through steric and hydrophobic effects mdpi.comresearchgate.net. Studies have shown that increasing the atomic number of the halogen can gradually enhance binding affinity mdpi.comresearchgate.net. Specifically, fluorine and chlorine can enhance binding through hydrophobic interactions, while the larger and more polarizable bromine and iodine atoms may enhance binding through van der Waals forces researchgate.net.

| Halogen | Atomic Radius (Å) | Electronegativity | Hydrophobic Parameter (π) | Primary Binding Contribution |

| F | 0.64 | 4.0 | 0.14 | Hydrophobic Interaction |

| Cl | 0.99 | 3.0 | 0.71 | Hydrophobic Interaction |

| Br | 1.14 | 2.8 | 0.86 | Van der Waals Force |

| I | 1.33 | 2.5 | 1.12 | Van der Waals Force |

Data adapted from studies on DQL-HSA interactions. researchgate.net

Strategies for Lead Optimization and Selectivity Improvement

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound, such as this compound, to generate a clinical candidate nih.govdanaher.com. Strategies often involve iterative cycles of design, synthesis, and testing.

Key optimization strategies for quinazoline derivatives include:

Modification of Substituents: Systematically altering the substituents at the C-2, C-4, C-6, and C-7 positions to improve target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Guided Design: Using initial biological data to inform subsequent modifications. For instance, if a bulky group at C-2 increases potency, further analogues with various bulky groups would be synthesized nih.govdanaher.com.

Improving Selectivity: Modifying the quinazoline scaffold to enhance binding to the desired target over off-targets. This can be achieved by exploiting subtle differences in the amino acid residues of the binding sites of different proteins.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity while maintaining the primary biological activity.

Topliss Operational Scheme in Quinazoline SAR Studies

The Topliss operational scheme is a non-mathematical, flow-chart based approach used in lead optimization to guide the synthesis of analogues in a way that maximizes the chances of finding a more potent compound. This method is particularly useful when quantitative structure-activity relationship (QSAR) models are not yet established.

The scheme suggests a sequence for introducing substituents on an aromatic ring based on their electronic (σ) and hydrophobic (π) parameters. For example, starting with an unsubstituted phenyl group, the scheme might suggest synthesizing the 4-chloro analogue next. Depending on whether the activity increases, decreases, or stays the same, the scheme provides guidance on the next analogue to synthesize (e.g., 3,4-dichloro, 4-methyl, or 4-methoxy). This systematic approach has been applied in the design of new quinazoline derivatives to predict compounds with potentially higher inhibitory activity against targets like EGFR-TK atlantis-press.comresearchgate.net. By following this decision tree, researchers can more efficiently navigate the chemical space to optimize the lead structure atlantis-press.com.

Computational Approaches in Quinazoline Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how ligands, such as derivatives of 2,4-Dichloro-7-methoxyquinazoline, interact with the binding sites of proteins.

Analysis of Binding Modes with Kinases (e.g., EGFR, VEGFR-2, FGFR)

The quinazoline (B50416) core is a well-established framework for kinase inhibitors, and this compound is a key intermediate in synthesizing potent derivatives targeting several important kinases.

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is fundamental to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.govnih.gov Molecular docking studies on various quinazoline derivatives reveal critical interactions within the ATP-binding pocket of EGFR. tandfonline.comnih.govmdpi.com While direct docking studies on this compound are not extensively published, its role as a precursor is crucial. For instance, the 4-chloro position is highly reactive and allows for the introduction of anilino groups, which are essential for binding to the hinge region of the EGFR kinase domain. nih.gov Computational models show that these derivatives form key hydrogen bonds and occupy hydrophobic pockets, and this compound provides the necessary rigid core for this orientation. tandfonline.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Similar to EGFR, VEGFR-2 is a key target in cancer therapy, and quinazoline-based molecules have been developed as inhibitors. nih.gov Docking studies on derivatives synthesized from this compound (or its dimethoxy analogue) show that the quinazoline nitrogen atoms often act as hydrogen bond acceptors with hinge region residues like Cys919. nih.govresearchgate.net The dichlorinated precursor allows for sequential chemical modifications at the 2- and 4-positions to optimize binding affinity and selectivity for VEGFR-2 over other kinases. nih.gov

Fibroblast Growth Factor Receptor (FGFR): The FGFR family is another class of receptor tyrosine kinases implicated in oncology. Computational studies, including molecular docking, are used to design and screen for potent FGFR inhibitors. researchgate.net Quinazoline derivatives have been identified as effective FGFR inhibitors. Molecular modeling of these compounds suggests that the core structure provided by precursors like this compound is vital for fitting into the ATP binding site and establishing necessary interactions for potent inhibition. frontiersin.orgnih.gov

Computational Studies of Interactions with Histone Methyltransferases (e.g., G9a, GLP)

Histone methyltransferases are crucial epigenetic regulators and have emerged as important targets in cancer research. plos.orgfrontiersin.org The quinazoline scaffold has been successfully utilized to develop inhibitors for G9a and the closely related G9a-like protein (GLP). plos.orgnih.gov

Research has shown that derivatives of 2,4-diamino-6,7-dimethoxyquinazoline are potent inhibitors of G9a. nih.govnih.gov The synthesis of these inhibitors often starts from a 2,4-dichloroquinazoline intermediate. Computational studies and X-ray crystallography of these derivative compounds in complex with G9a have validated binding hypotheses and enabled further structure-based design. nih.govnih.gov These studies highlight how modifications, made possible by the dichlorinated precursor, at the 2- and 4-positions of the quinazoline ring are critical for achieving high potency and selectivity. researchgate.net

Prediction of Binding to Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is an essential enzyme and a well-established target for antimicrobial and anticancer therapies. nih.gov Antifolates like methotrexate utilize a diamino-pyrimidine or related scaffold to inhibit DHFR. nih.gov Quinazoline-based compounds have also been investigated as DHFR inhibitors. diva-portal.org Computational methods are employed to predict the binding affinities and selectivity of these inhibitors. mdpi.comnih.gov While specific docking studies focusing solely on this compound are sparse, research on 2,4-diaminoquinazoline inhibitors provides insight. These computational analyses show that the quinazoline core can effectively mimic the pteridine ring of the natural substrate, forming critical hydrogen bonds within the DHFR active site. diva-portal.org The 2,4-dichloro precursor is the starting point for creating the necessary 2,4-diamino functionality required for this interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. frontiersin.orgnih.gov For quinazoline derivatives, 2D and 3D-QSAR models are frequently developed to guide the design of new, more potent inhibitors. acs.orgjbclinpharm.org

These models use a series of known quinazoline inhibitors and their measured activities (e.g., IC50 values) to identify key structural features—such as steric, electronic, and hydrophobic properties—that correlate with potency. tandfonline.comjbclinpharm.org The resulting QSAR models can then be used to predict the activity of novel, unsynthesized quinazoline derivatives. This approach allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. Studies on EGFR inhibitors, for example, have used QSAR to understand how different substituents on the quinazoline ring influence inhibitory activity, leading to the design of molecules with enhanced efficacy. tandfonline.comacs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can become a viable drug, it must possess favorable ADMET properties. nih.govspringernature.com In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher likelihood of success. researchgate.netnih.gov

Prediction of Oral Bioavailability Parameters (e.g., Lipinski's Rule of Five, PSA, AlogP)

Several parameters are used to predict the potential oral bioavailability of a compound. These are often calculated based on the molecule's structure.

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate "drug-likeness" and predict if a compound is likely to be orally active. drugbank.comtaylorandfrancis.com The rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5. drugbank.comnih.gov

Polar Surface Area (PSA): The topological polar surface area (TPSA) is the sum of the surfaces of polar atoms in a molecule. wikipedia.orgopeneducationalberta.ca It is a good predictor of drug permeability through cell membranes. Molecules with a TPSA greater than 140 Ų tend to have poor cell permeability, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier. wikipedia.orgtaylorandfrancis.com

AlogP: This value is the calculated logarithm of the partition coefficient between n-octanol and water, which serves as a measure of a molecule's hydrophobicity. japsonline.com It is a key component of Lipinski's rule and influences solubility, permeability, and other pharmacokinetic properties. nih.gov

The predicted ADMET parameters for this compound are summarized in the table below.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 229.06 g/mol | < 500 Da | Yes |

| AlogP (Octanol/Water Partition Coefficient) | 3.19 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 35.07 Ų | N/A (Generally < 140 Ų for good permeability) | Yes |

Based on these in silico predictions, this compound exhibits physicochemical properties that are highly favorable for a potential drug candidate or an intermediate in drug synthesis. It fully complies with Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability. Its low TPSA indicates it should have excellent membrane permeability.

Assessment of Blood-Brain Barrier Permeation

The ability of a compound to permeate the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. Conversely, for non-CNS drugs, the inability to cross the BBB is often a desirable safety feature. Computational models predict BBB permeation based on a variety of molecular descriptors.

Key physicochemical properties that govern a molecule's ability to cross the BBB include its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Generally, small, lipophilic molecules with a low polar surface area are more likely to passively diffuse across the highly selective BBB.

For this compound, a hypothetical in silico assessment would involve the calculation of these descriptors. The presence of two chlorine atoms increases the lipophilicity of the molecule, which would favor BBB permeation. However, the quinazoline core and the methoxy group contribute to its polarity and hydrogen bonding capacity, which could hinder its passage.

Advanced computational models, such as those employing machine learning algorithms (e.g., support vector machines, random forests) trained on extensive BBB permeability datasets, would provide a more nuanced prediction. These models can identify complex relationships between a multitude of descriptors and the likelihood of a compound crossing the BBB. While a definitive prediction for this compound is not available, its structural features suggest a moderate potential for BBB permeation, warranting further experimental investigation.

A summary of the typical physicochemical parameters used in the computational assessment of BBB permeation is presented in the table below.

| Molecular Descriptor | Favorable for BBB Permeation | Potential Influence of this compound's Structure |

| Molecular Weight | < 400-500 Da | The molecular weight of this compound is approximately 229.06 g/mol , which is well within the favorable range. |

| Lipophilicity (logP) | 1 - 5 | The dichlorinated ring system would increase lipophilicity, likely placing it within or near the optimal range. |

| Polar Surface Area (PSA) | < 60-90 Ų | The nitrogen atoms in the quinazoline ring and the oxygen of the methoxy group contribute to the PSA. The calculated value would be a key determinant. |

| Hydrogen Bond Donors | ≤ 3 | This compound has no hydrogen bond donors. |

| Hydrogen Bond Acceptors | ≤ 7 | The nitrogen and oxygen atoms act as hydrogen bond acceptors. The number is within the acceptable range. |

Prediction of Toxicological Endpoints

Computational toxicology plays a crucial role in identifying potential hazards of a chemical compound early in the development process, thereby reducing the reliance on animal testing and minimizing late-stage failures. Various toxicological endpoints can be predicted using in silico methods, including mutagenicity, carcinogenicity, hepatotoxicity, and reproductive system disorders. These predictions are typically based on quantitative structure-activity relationship (QSAR) models and expert systems that recognize toxicophores (substructures known to be associated with toxicity).

Carcinogenicity: The prediction of carcinogenicity is more complex due to the multiple mechanisms by which a chemical can cause cancer. Computational models for carcinogenicity often rely on statistical correlations between structural features and rodent carcinogenicity data. A comprehensive in silico assessment would involve screening this compound against a battery of models that cover different mechanisms of carcinogenesis.

Hepatotoxicity: Drug-induced liver injury (DILI) is a major concern in drug development. In silico models for hepatotoxicity predict the potential for a compound to cause liver damage by identifying structural alerts associated with reactive metabolite formation, mitochondrial toxicity, or inhibition of bile salt export pumps. The metabolic fate of the methoxy group and the chlorinated ring of this compound would be a key consideration in assessing its potential for hepatotoxicity.

Reproductive System Disorders: The prediction of reproductive toxicity is a challenging area for in silico models due to the complexity of the reproductive cycle and the variety of potential mechanisms of toxicity. Current models often look for structural similarities to known reproductive toxicants. A thorough evaluation of this compound would require screening against available databases and models for any such structural alerts.

The table below summarizes the computational approaches used to predict these toxicological endpoints.

| Toxicological Endpoint | Computational Approach | Key Considerations for this compound |

| Mutagenicity | QSAR models, expert systems (e.g., Derek Nexus, CASE Ultra) based on structural alerts. | Presence of halogenated aromatic rings. |

| Carcinogenicity | Statistical-based QSAR models, identification of structural alerts related to genotoxicity and other carcinogenic mechanisms. | Overall molecular properties and potential for chronic toxicity. |

| Hepatotoxicity | Identification of toxicophores for reactive metabolite formation, mitochondrial toxicity, and bile salt transport inhibition. | Metabolism of the methoxy and dichloro-substituents. |

| Reproductive System Disorders | Structural alerts and read-across to known reproductive toxicants. | Lack of specific structural features commonly associated with reproductive toxicity, but a full assessment is necessary. |

Advanced Methodologies in Preclinical Evaluation

In Vitro Pharmacological Assay Techniques

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular and molecular level.

Cell Culture-Based Assays (e.g., Antiproliferation, Enzyme Activity in Cells)

Cell-based assays are crucial for understanding a compound's effect on cellular processes. For a compound like 2,4-dichloro-7-methoxyquinazoline, these assays would primarily focus on its potential as an anticancer agent, a common therapeutic target for quinazoline (B50416) derivatives.

Antiproliferation Assays: The antiproliferative activity of a compound is typically assessed using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure cell viability. In this assay, viable cells with active metabolism convert MTT into a purple formazan product. The concentration of the formazan is proportional to the number of living cells. While specific data for this compound is not available, numerous studies have evaluated the antiproliferative effects of its derivatives against a panel of human cancer cell lines.

Enzyme Activity in Cells: Quinazoline derivatives are well-known inhibitors of various kinases. Cellular assays can be employed to determine if this compound affects the activity of specific enzymes within a cellular context. This can be achieved using methods like Western blotting to detect changes in the phosphorylation status of downstream targets of a particular kinase, or by using cell-based reporter assays where the activity of a specific signaling pathway is linked to the expression of a reporter gene.

Biochemical and Enzymatic Assays (e.g., IC50 determination, Binding Affinity)

These assays provide quantitative measures of a compound's potency and its interaction with a specific molecular target, such as an enzyme.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. For enzyme inhibitors, the IC50 value is determined by measuring the enzyme's activity at various concentrations of the inhibitor. While there is no published IC50 value for this compound itself, it serves as a precursor for the synthesis of compounds that have been evaluated for their inhibitory activity against various enzymes. For instance, derivatives of this compound have been synthesized and their IC50 values determined against kinases such as Epidermal Growth Factor Receptor (EGFR).

Binding Affinity: Binding affinity describes the strength of the interaction between a ligand (the compound) and its target molecule (e.g., a protein). Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (expressed as the dissociation constant, Kd). This information is critical for understanding the compound's mechanism of action and for structure-activity relationship (SAR) studies. SAR studies on quinazoline derivatives have shown that modifications at the 2 and 4 positions, for which this compound is a key starting material, significantly influence their binding affinity to target enzymes.

In Vivo Animal Model Systems

In vivo studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a compound in a whole biological system.

Efficacy Assessment in Disease Models

To assess the therapeutic potential of this compound, it would be tested in animal models of specific diseases. Given the prevalence of quinazoline derivatives as anticancer agents, tumor xenograft models in mice are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is evaluated.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Studies

Pharmacokinetics (PK) describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes how the drug affects the body.

Pharmacokinetic Profiling: PK studies in animals, typically rats or mice, are conducted to determine key parameters such as bioavailability, plasma concentration-time profile, half-life, and clearance. These studies involve administering the compound to the animals and collecting blood samples at various time points to measure the drug concentration.

Pharmacodynamic Profiling: PD studies aim to correlate the drug concentration with its pharmacological effect. In the context of an anticancer agent, this could involve measuring the inhibition of a target kinase or the induction of apoptosis in tumor tissue at different time points after drug administration.

Toxicity Assessment in Animal Models

Toxicology studies are crucial to determine the safety profile of a compound. These studies are typically conducted in at least two animal species (one rodent and one non-rodent).

Acute Toxicity: Acute toxicity studies involve the administration of a single high dose of the compound to determine the immediate adverse effects and the median lethal dose (LD50).

Sub-chronic and Chronic Toxicity: These studies involve repeated administration of the compound over a longer period (e.g., 28 or 90 days) to evaluate potential long-term toxic effects on various organs. Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues are performed to identify any signs of toxicity. While no specific toxicity data for this compound is publicly available, a Material Safety Data Sheet (MSDS) for the similar compound 2,4-dichloro-7-methoxy-quinoline indicates that it is considered toxic and can cause health hazards upon exposure biosynce.com.

Emerging Research Areas and Future Perspectives for 2,4 Dichloro 7 Methoxyquinazoline

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems represents a sophisticated strategy to enhance the therapeutic index of potent molecules by improving their pharmacokinetic properties and ensuring they act precisely at the desired site of action. The 2,4-Dichloro-7-methoxyquinazoline scaffold is exceptionally well-suited for these applications.

A prodrug is an inactive or less active precursor of a drug that is converted into its active form in the body through metabolic processes. nih.gov This approach can overcome challenges such as poor solubility, instability, and low bioavailability. nih.gov For derivatives synthesized from this compound, the reactive chloro positions can be functionalized with specific promoieties. These moieties can be designed to be cleaved by enzymes that are overexpressed in tumor tissues or specific cellular compartments, ensuring the localized release of the active drug. nih.gov

Targeted drug delivery aims to concentrate a therapeutic agent in the target tissue or cells while minimizing its exposure to non-target sites, thereby reducing off-target toxicity. nih.gov Derivatives of this compound can be conjugated to various targeting ligands, such as antibodies, peptides, or small molecules, that bind to receptors uniquely expressed on the surface of cancer cells. nih.govmdpi.com This strategy, often employed in antibody-drug conjugates (ADCs) or small-molecule drug conjugates (SMDCs), turns a broadly acting cytotoxic agent into a "magic bullet" that selectively eliminates diseased cells. nih.govmdpi.com

Table 1: Potential Prodrug and Targeted Delivery Strategies Utilizing the Quinazoline (B50416) Scaffold

| Strategy | Description | Applicability to this compound Derivatives |

|---|---|---|

| Enzyme-Activated Prodrugs | A promoiety is attached that is cleaved by a specific enzyme (e.g., esterases, phosphatases) abundant at the target site. nih.gov | The reactive chloro groups allow for the attachment of ester or phosphate (B84403) groups, enabling targeted release in enzyme-rich environments like tumors. |

| Antibody-Drug Conjugates (ADCs) | A potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. mdpi.com | Derivatives can serve as the cytotoxic payload, linked to an antibody for targeted delivery to cancer cells. |

| Small-Molecule Drug Conjugates (SMDCs) | The drug is linked to a small molecule ligand that has a high affinity for a receptor overexpressed on cancer cells (e.g., folate or PSMA receptors). mdpi.com | The scaffold allows for the attachment of these small molecule ligands, enabling receptor-mediated uptake into target cells. |

Exploration of Synergistic Therapeutic Combinations

The complexity of diseases like cancer often necessitates a multi-pronged therapeutic attack. Combining drugs with different mechanisms of action can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This approach can also help overcome or delay the onset of drug resistance. oncozine.com

Many clinically successful quinazoline derivatives, such as gefitinib (B1684475) and erlotinib, are tyrosine kinase inhibitors (TKIs) that target specific signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. nih.gov While effective, their efficacy can be enhanced when used in combination with other agents. Derivatives synthesized from the this compound core are prime candidates for inclusion in such combination therapies.

For instance, a novel quinazoline-based TKI could be combined with:

Traditional Chemotherapeutic Agents: To attack cancer cells through both targeted and non-targeted cytotoxic mechanisms. The FLAURA2 trial, for example, has explored the combination of the quinazoline-based drug osimertinib (B560133) with chemotherapy (pemetrexed plus cisplatin (B142131) or carboplatin). nih.gov

Other Targeted Therapies: Combining inhibitors of different signaling pathways (e.g., EGFR and PI3K/mTOR pathways) can prevent the cancer cells from rerouting their signaling to escape the effects of a single agent. oncozine.com

Immunotherapy Agents: Combining targeted therapies with immune checkpoint inhibitors can enhance the immune system's ability to recognize and destroy cancer cells.

Research in this area focuses on identifying the most effective and least toxic combinations, often using preclinical models and computational analysis to predict synergistic interactions.

Strategies for Overcoming Drug Resistance

A major challenge in cancer therapy is the development of drug resistance, where a drug that was initially effective loses its potency over time. oncozine.comnih.gov For quinazoline-based EGFR inhibitors like gefitinib and erlotinib, a common mechanism of resistance is the emergence of secondary mutations in the EGFR gene, such as the T790M mutation. nih.gov

The this compound scaffold is central to the design of next-generation inhibitors aimed at overcoming this resistance. Medicinal chemists can systematically modify the structure by introducing different chemical groups at the 2- and 4-positions to create compounds that can effectively bind to and inhibit these mutated kinases. The goal is to design molecules that are potent against both the original (wild-type) and the mutated, resistant forms of the target protein. nih.gov

Other strategies to combat resistance that involve novel quinazoline derivatives include:

Targeting Downstream Pathways: Developing inhibitors for proteins that act downstream of the primary target, thus bypassing the resistance mechanism.

Dual-Target Inhibitors: Creating single molecules that can inhibit two different targets simultaneously, making it harder for cancer cells to develop resistance. nih.gov

Modulating Efflux Pumps: Certain forms of drug resistance involve cellular pumps that actively expel the drug from the cancer cell. Quinazoline derivatives could potentially be designed to inhibit these pumps, thereby restoring the intracellular concentration of the therapeutic agent.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov

In the context of this compound, AI and ML can be applied in several ways:

Virtual Screening: AI algorithms can screen massive virtual libraries of potential derivatives that could be synthesized from the this compound scaffold. By predicting the binding affinity and potential activity of these virtual compounds against a specific biological target, researchers can prioritize the most promising candidates for actual synthesis and laboratory testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on existing data for known quinazoline derivatives to learn the relationship between their chemical structure and biological activity. These QSAR models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective molecules.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound core as a starting point and defining the desired target profile (e.g., high potency against a resistant kinase, low toxicity), AI can generate novel chemical structures for consideration.

Table 2: Application of AI/ML in the Discovery of this compound Derivatives

| Discovery Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Hit Identification | Virtual screening of derivative libraries. | Rapidly identifies promising lead compounds from millions of possibilities. |

| Lead Optimization | QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models. | Guides chemical modifications to improve potency, selectivity, and drug-like properties. |

| Novel Scaffold Design | Generative models for de novo design. | Creates innovative molecules with potentially novel mechanisms of action. |

Identification of Novel Therapeutic Applications for Quinazoline Derivatives

While the quinazoline scaffold is most famously associated with anticancer agents, its therapeutic potential is far broader. nih.gov The structural versatility of derivatives synthesized from this compound makes it an ideal starting point for exploring new therapeutic applications.

By modifying the substituents at the C2 and C4 positions, researchers can fine-tune the molecule's properties to interact with a wide range of biological targets. Emerging research has highlighted the potential of quinazoline derivatives as:

Anti-inflammatory Agents: By targeting enzymes like cyclooxygenases (COX) or signaling pathways involved in inflammation. nih.gov

Antimicrobial Agents: Showing activity against various bacteria and fungi. nih.gov

Antiviral Agents: Including activity against HIV. nih.gov

Central Nervous System (CNS) Agents: With potential applications as anticonvulsants.

Inhibitors of Novel Cancer Pathways: Recent studies have explored 8-methoxyquinazoline (B3282709) derivatives as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in various cancers. nih.gov This highlights how subtle changes to the core structure can unlock entirely new therapeutic targets.

The future of this compound research will likely involve high-throughput screening of diverse libraries of its derivatives against a wide panel of biological targets to uncover these and other novel therapeutic uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-7-methoxyquinazoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves refluxing intermediates like 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours, followed by reduced-pressure distillation and crystallization with water-ethanol mixtures. Yield optimization (e.g., 65% in one protocol) requires adjusting parameters such as reflux duration, solvent ratios, and cooling rates. Impurity profiles can be monitored via HPLC or TLC .

- Key Parameters :

- Reflux time: 12–24 hours.

- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance cyclization.

- Crystallization: Ethanol-water mixtures improve purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and chlorine/methoxy group positions.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, analogous quinazoline derivatives show planar quinazoline cores with substituent-dependent torsional angles .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H] for CHClNO).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-31G(d,p) model chlorine’s electron-withdrawing effects. For example, studies on similar chloro-quinazolines show DFT-predicted nucleophilic attack sites align with experimental reactivity trends .

- Computational Workflow :

Geometry optimization using Gaussian or ORCA.

Frequency analysis to confirm minima.

Solvent effects modeled via PCM (Polarizable Continuum Model).

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

- Methodological Answer :

- Substituent Variation : Modifying the methoxy or chloro groups alters bioactivity. For instance, replacing chlorine with fluorophenyl groups (as in AZD8931 analogs) enhances kinase inhibition .

- In Vitro Assays : Anticonvulsant activity can be tested via maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) models. Dose-response curves (e.g., ED) quantify efficacy .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or GABA receptors.

Contradictions and Validation

Q. How can conflicting data in synthetic yields or spectroscopic results be resolved?

- Methodological Answer :

- Reproducibility Checks : Repeat reactions under inert atmospheres (e.g., N) to exclude moisture/oxygen interference.

- Cross-Validation : Compare NMR shifts with databases (e.g., SDBS) or published spectra of analogous compounds.

- Crystallographic Validation : Single-crystal XRD resolves ambiguities in regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.